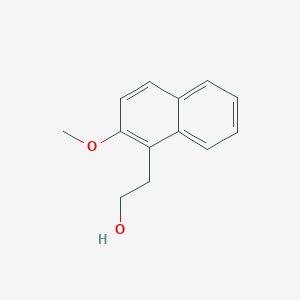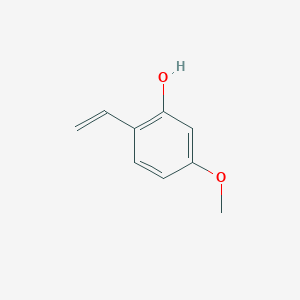
Phenol, 2-ethenyl-5-methoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-ethenyl-5-methoxy-(9CI) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . . This compound is characterized by the presence of a phenol group substituted with an ethenyl group at the second position and a methoxy group at the fifth position.
Méthodes De Préparation
The synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of guaiacol (2-methoxyphenol) with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Phenol, 2-ethenyl-5-methoxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid can introduce a nitro group into the aromatic ring.
Applications De Recherche Scientifique
Phenol, 2-ethenyl-5-methoxy-(9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial agent due to its phenolic structure.
Mécanisme D'action
The mechanism of action of Phenol, 2-ethenyl-5-methoxy-(9CI) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl group can undergo electrophilic addition reactions, which may modify biological molecules and affect their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparaison Avec Des Composés Similaires
Phenol, 2-ethenyl-5-methoxy-(9CI) can be compared with other similar compounds, such as:
Guaiacol (2-methoxyphenol): Lacks the ethenyl group, making it less reactive in certain addition reactions.
Eugenol (2-methoxy-4-(2-propenyl)phenol): Contains a propenyl group instead of an ethenyl group, which affects its reactivity and applications.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group, giving it different chemical properties and uses.
Phenol, 2-ethenyl-5-methoxy-(9CI) stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
522592-59-2 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-ethenyl-5-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3 |
Clé InChI |
VGADNHRPSLPIFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


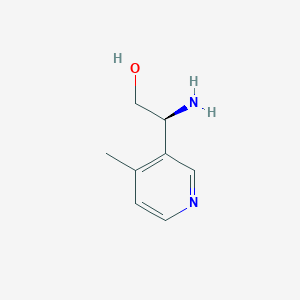
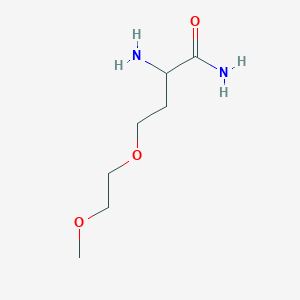

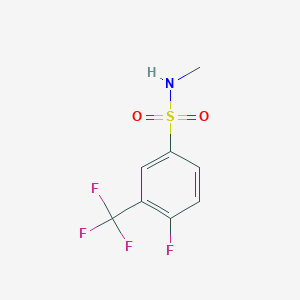
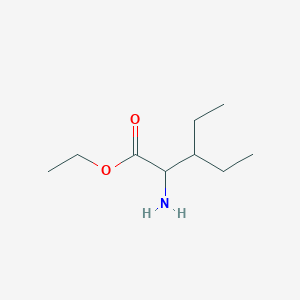
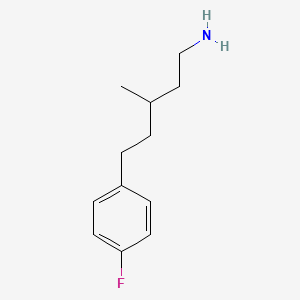
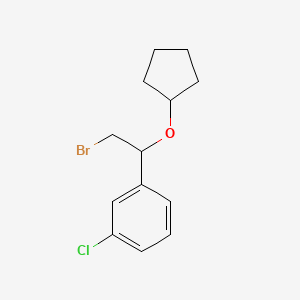
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
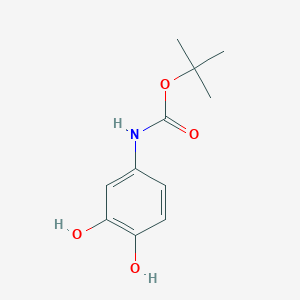
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

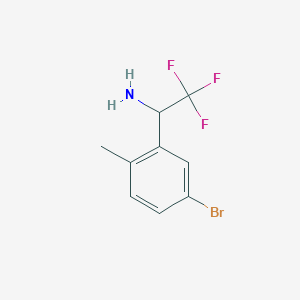
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
